Fmoc-His(Trt)-OPfp

Descripción general

Descripción

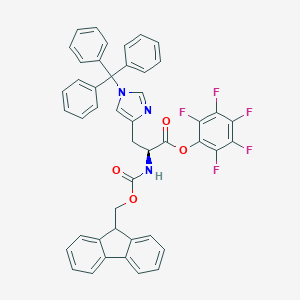

Fmoc-His(Trt)-OPfp: , also known as 9-fluorenylmethoxycarbonyl-N-im-trityl-L-histidine pentafluorophenyl ester, is a derivative of histidine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and efficiency in coupling reactions. The presence of the 9-fluorenylmethoxycarbonyl group provides protection to the amino group, while the trityl group protects the imidazole side chain of histidine. The pentafluorophenyl ester is a highly reactive leaving group, facilitating the coupling process.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-His(Trt)-OPfp is predominantly utilized in peptide synthesis. Its role as a building block allows for the selective incorporation of histidine residues into peptides and proteins. The compound has been shown to enable high-yield coupling reactions with minimal epimerization, making it ideal for synthesizing complex peptides .

Table 1: Coupling Efficiency and Epimerization Rates

| Coupling Reagent | Conversion (%) | Epimerization (%) |

|---|---|---|

| Dicyclohexylcarbodiimide (DIC) | >99 | 0.37 |

| EDC.HCl/OxymaPure | 86 | 0.40 |

| TBTU | Not specified | Low |

Biology

In biological research, peptides synthesized with this compound are instrumental in studying protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding. The incorporation of histidine residues can influence the biological activity and stability of peptides, making this compound essential for developing therapeutic agents .

Case Study: Peptide-Based Drug Development

A recent study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target proteins compared to those lacking histidine residues. This finding underscores the importance of histidine in modulating biological activity.

Medicine

In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide drugs and diagnostic agents. Its ability to minimize racemization during synthesis is particularly advantageous for producing therapeutically relevant peptides that require high purity and specificity .

Table 2: Applications in Peptide Drug Development

| Application Area | Example Peptides | Significance |

|---|---|---|

| Anticancer Therapies | Histidine-rich peptides | Enhanced efficacy due to improved binding |

| Diagnostic Agents | Peptides for biomarker detection | Increased sensitivity and specificity |

Mecanismo De Acción

Target of Action

Fmoc-His(Trt)-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) .

Mode of Action

The compound this compound is a protected form of the amino acid histidine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Trt (trityl) group protects the imidazole side chain of histidine . These protecting groups prevent unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Trt group is stable under these conditions but can be removed later with a cocktail of cleavage reagents .

Biochemical Pathways

As a building block in peptide synthesis, this compound is involved in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein . The exact biochemical pathways affected would depend on the specific peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the final peptide product, as the Fmoc and Trt protecting groups are typically removed during the final stages of peptide synthesis

Result of Action

The primary result of the action of this compound is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions . The specific molecular and cellular effects would depend on the biological activity of the final peptide product.

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as the pH, temperature, and solvent used can significantly influence the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of this compound can be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OPfp typically involves the following steps:

Protection of Histidine: The amino group of histidine is protected using the 9-fluorenylmethoxycarbonyl group, and the imidazole side chain is protected with the trityl group.

Activation: The carboxyl group of the protected histidine is activated using pentafluorophenyl ester. This is achieved by reacting the protected histidine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of histidine are protected using 9-fluorenylmethoxycarbonyl chloride and trityl chloride.

Activation and Purification: The protected histidine is then activated with pentafluorophenol and purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Coupling Reactions: Fmoc-His(Trt)-OPfp is primarily used in coupling reactions during peptide synthesis. The pentafluorophenyl ester reacts with the amino group of another amino acid or peptide, forming a peptide bond.

Deprotection Reactions: The 9-fluorenylmethoxycarbonyl and trityl groups can be removed under specific conditions to yield the free histidine residue.

Common Reagents and Conditions:

Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine are commonly used in the coupling reactions.

Deprotection Conditions: The 9-fluorenylmethoxycarbonyl group is typically removed using piperidine, while the trityl group is removed using trifluoroacetic acid.

Major Products:

Peptides: The primary products of reactions involving this compound are peptides with histidine residues incorporated at specific positions.

By-products: Common by-products include pentafluorophenol and the deprotected histidine derivatives.

Comparación Con Compuestos Similares

Fmoc-His(Trt)-OH: This compound is similar to Fmoc-His(Trt)-OPfp but lacks the pentafluorophenyl ester group. It is used in peptide synthesis but requires additional activation steps.

Fmoc-His(MBom)-OH: This compound has a different protecting group for the imidazole side chain and is used in specific peptide synthesis applications.

Fmoc-D-His(Trt)-OH: This is the D-isomer of Fmoc-His(Trt)-OH and is used in the synthesis of peptides with D-amino acids.

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in coupling reactions. This makes it particularly valuable in solid-phase peptide synthesis, where efficient and selective coupling is essential.

Actividad Biológica

Fmoc-His(Trt)-OPfp (N-Fmoc-N'-trityl-L-histidine-OPfp) is a histidine derivative commonly used in solid-phase peptide synthesis (SPPS). Its unique structure allows for effective protection of the histidine side chain, which is particularly important given histidine's susceptibility to racemization during peptide synthesis. This article explores the biological activity of this compound, focusing on its synthesis, applications, and the implications of its use in various biological contexts.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C46H32F5N3O4 |

| Molecular Weight | 795.76 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Melting Point | 150-155 °C |

| Boiling Point | 811.7±65.0 °C at 760 mmHg |

The compound features a Fmoc (9-fluorenylmethyloxycarbonyl) group for α-amino protection and a Trt (trityl) group for side-chain protection of histidine, which helps mitigate racemization during synthesis processes .

Synthesis and Applications

This compound is synthesized through established protocols in SPPS. The Fmoc strategy has gained popularity due to its compatibility with various functional groups, allowing for the synthesis of complex peptides without significant side reactions .

Case Study: Racemization Prevention

A study highlighted the effectiveness of Fmoc-His(Trt)-OH in preventing racemization during peptide coupling reactions. Using TBTU as a coupling reagent, researchers observed less than 5% racemization when Fmoc-His(Trt)-OH was employed, indicating its utility in producing high-purity peptides .

Biological Activity

The biological activity of this compound can be inferred from its role in peptide synthesis, particularly concerning peptides that exhibit biological functions such as enzyme activity or receptor binding.

Enzyme Activity and Binding Affinity

Histidine residues are crucial in many enzyme active sites due to their ability to participate in acid-base catalysis and metal ion coordination. The incorporation of this compound into peptides can enhance their biological activity by ensuring proper folding and functionality.

Peptide Synthesis Efficiency

Research indicates that using this compound significantly improves the efficiency of synthesizing bioactive peptides. A study demonstrated that peptides synthesized with this compound exhibited higher yields and purities compared to those synthesized using alternative histidine derivatives .

Research Findings

Several studies have documented the properties and efficacy of this compound:

- Racemization Studies : A comprehensive analysis showed that employing this derivative minimized racemization during SPPS, making it a preferred choice for synthesizing histidine-containing peptides .

- Biological Assays : Peptides containing this compound were tested for their biological activities, revealing enhanced interactions with target proteins due to the stability provided by the protecting groups .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCFWPYIFVBLO-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553445 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109434-24-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.